molecular formula C18H17NO7 B2983048 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde CAS No. 554438-66-3

3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde

Cat. No. B2983048
CAS RN: 554438-66-3
M. Wt: 359.334
InChI Key: VWTYAALCHFGISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde” is a chemical compound with the CAS number 554438-66-3 . It has a molecular weight of 359.33 and a molecular formula of C18H17NO7 .


Molecular Structure Analysis

The molecular structure of this compound includes an ethoxy group, a methoxy group, a benzaldehyde group, and a nitro group attached to a dihydro-1,3-benzodioxin ring . This complex structure may contribute to its chemical properties and reactivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 359.33 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the data I have.

Scientific Research Applications

Regioselective Protection and Synthesis

The regioselective protection of hydroxyl groups in compounds structurally related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, such as 3,4-dihydroxy-benzaldehyde, has been achieved using various protecting groups, demonstrating the compound's utility in synthetic chemistry for creating derivatives with potential applications in material science and pharmaceutical research (Plourde & Spaetzel, 2002).

Optical Applications

Vanillin, a compound similar in structure to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, has been identified as a candidate for second harmonic generation applications, offering insights into the potential of such compounds in the development of new materials for optical technologies (Singh et al., 2001).

Antitumor Activity

Research into benzodioxine derivatives related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde has led to the synthesis of compounds with potential antitumor activity, providing a foundation for the development of new cancer therapies (Nasr et al., 1974).

Photocatalytic Applications

The photocatalytic oxidation of benzyl alcohol derivatives, including compounds structurally related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, has been explored, highlighting the role of such compounds in the development of green chemistry processes (Higashimoto et al., 2009).

Antimutagenic Effects

The antimutagenic potential of benzaldehyde derivatives, including those related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, has been demonstrated, suggesting possible applications in the development of protective agents against genetic mutations (Watanabe et al., 1988).

properties

IUPAC Name

3-ethoxy-4-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-2-24-17-5-12(8-20)3-4-16(17)25-10-14-7-15(19(21)22)6-13-9-23-11-26-18(13)14/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTYAALCHFGISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC3=C2OCOC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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